molecular formula C20H28O B014616 13-cis-Retinal CAS No. 472-86-6

13-cis-Retinal

Cat. No. B014616
CAS RN: 472-86-6
M. Wt: 284.4 g/mol
InChI Key: NCYCYZXNIZJOKI-HWCYFHEPSA-N
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Description

Synthesis Analysis

The synthesis of 13-cis-retinal involves chemical processes starting from 13-cis-retinoic acid, leading to the development of 13-cis-retinamides. These compounds are synthesized via intermediates such as 13-cis-retinoyl chloride or 13-cis-1-retinoylimidazole, showcasing the chemical versatility and foundational steps required for obtaining 13-cis-retinal derivatives for further study and application in cancer chemoprevention studies (Shealy et al., 1984).

Molecular Structure Analysis

The molecular structure of 13-cis-retinal is distinguished by its specific configuration and isomerization capabilities, which are critical for its function in visual processes. Studies on its analogs and derivatives, such as cyclopropyl and isopropyl derivatives at specific positions, reveal the structural intricacies and the importance of methyl groups at C-9 and C-13 in the efficiency of isomerization, indicating the subtle yet significant effects of molecular adjustments on ligand efficacy in visual pigments (DeGrip et al., 2011).

Chemical Reactions and Properties

13-cis-Retinal undergoes various chemical reactions, including isomerization to all-trans form, which is pivotal for its role in photoreceptor proteins like rhodopsin. The mechanism of isomerization and the influence of external factors such as light exposure have been extensively studied, demonstrating the dynamic chemical properties of 13-cis-retinal in biological systems (Lanyi, 1986).

Physical Properties Analysis

The physical properties of 13-cis-retinal, including its absorption spectrum and stability, are influenced by its isomeric composition and interaction with proteins. Studies highlight the isomeric composition in membrane-bound systems and the impact of illumination on its physical state, underscoring the importance of 13-cis-retinal in the photochromic behavior of certain proteins (Lanyi, 1986).

Scientific Research Applications

Safety And Hazards

13-cis-Retinoic acid can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research directions include targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes. Combination strategies by combining RA targets with ALDH-specific targets make the tumor cells sensitive to the treatment and improve the progression-free survival of the patients .

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-HWCYFHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025997
Record name 13-cis-Retinal
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-cis-Retinal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13-cis-Retinal

CAS RN

472-86-6
Record name 13-cis-Retinal
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Record name 13-cis-Retinal
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Record name Retinal, 13-cis-
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Record name 13-cis-Retinal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-cis-retinal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.780
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Record name RETINAL, (13Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name 13-cis-Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,120
Citations
S Sekharan, K Morokuma - Journal of the American Chemical …, 2011 - ACS Publications
… -, 9-cis-, 11-cis-, and 13-cis-retinal isomers in vertebrate (bovine, monkey) and invertebrate (… -, and 13-cis-retinal isomers) is due to the decrease in bond length alternation of the retinal. …
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
M Braiman, R Mathies - Proceedings of the National …, 1982 - National Acad Sciences
… We have used this method to show that the M412 intermediate contains a 13-cis retinal chromophore, whereas the parent BR chromophore is all-trans, in agreement with the most …
Number of citations: 371 www.pnas.org
K Nakanishi - American Zoologist, 1991 - academic.oup.com
… species and irradiation immediately changes it to the primary photoproduct, K intermediate, Xmax 625 nm, which according to vibrational spectral data has a "distorted" 13-cis-retinal …
Number of citations: 37 0-academic-oup-com.brum.beds.ac.uk
SO Smith, JA Pardoen, J Lugtenburg… - Journal of Physical …, 1987 - ACS Publications
Vibrational analysis of the 13-cis-retinal chromophore in dark-adapted bacteriorhodopsin … In thispaper we present a vibrational analysis of the 13-cisretinal chromophorein BR548 (I). …
Number of citations: 193 0-pubs-acs-org.brum.beds.ac.uk
B Curry, I Palings, A Broek, JA Pardoen… - The Journal of …, 1984 - ACS Publications
Vibrational analysis of 13-cis-retinal … [ 11-D] 13-cis-Retinal …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
M Walther, B Fischer, M Schall, H Helm… - Chemical Physics …, 2000 - Elsevier
… Since the modes at 66 and 69 cm −1 occur equally strong only in the all-trans and 13-cis retinal sample we assign a localization at the C-chain close to the C 9 and far from the C 13 …
S Futterman, MH Rollins - Journal of Biological Chemistry, 1973 - ASBMB
… isomerization of all-trans-retinal to 9-cis-retinal and 13-cis-retinal. No trace of the 11-cis or 9,13-… No tritium was incorporated into all-trans-, 9-cis-, or 13-cis-retinal when the isomerization …
Number of citations: 60 www.jbc.org
S Bruun, D Stoeppler, A Keidel, U Kuhlmann… - Biochemistry, 2015 - ACS Publications
… This was in fact observed in the spectra of the 13-cis retinal species of the DA app state, which displays substantial H/D isotopic effects within the fingerprint region (Figure 7C,D). These …
Number of citations: 69 0-pubs-acs-org.brum.beds.ac.uk
J Horwitz, J Heller - Journal of Biological Chemistry, 1973 - ASBMB
… All-trans- and 9-, 11-, and 13-cis-retinal combined with apo-RBP in a 1:1 molar ratio while only about 0.85 mole of all-trans-retinoic acid and 0.75 mole of retinyl acetate combined with …
Number of citations: 98 www.jbc.org
WS Blaner - Journal of the American Academy of Dermatology, 2001 - Elsevier
… of 13-cis-retinol to 13-cis-retinal have been described.Thus, it would appear that 13cis-retinol and enzymes able to catalyze its oxidation to 13-cis-retinal are localized within the same …

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